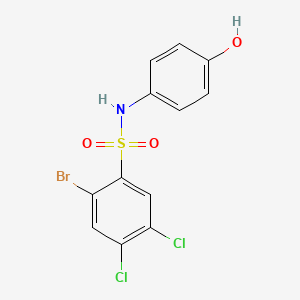

2-bromo-4,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide

Description

2-bromo-4,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide is a complex organic compound with the molecular formula C12H8BrCl2NO3S and a molecular weight of 397.06 g/mol

Properties

IUPAC Name |

2-bromo-4,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl2NO3S/c13-9-5-10(14)11(15)6-12(9)20(18,19)16-7-1-3-8(17)4-2-7/h1-6,16-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLZSDVMODWGAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Bases: Such as potassium hydroxide or sodium carbonate, used to deprotonate the reactants and promote the reaction.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), which provide a suitable medium for the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

The compound has exhibited promising antimicrobial activity against various pathogens. Studies have shown that derivatives of benzenesulfonamides, including 2-bromo-4,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide, can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. This is attributed to their ability to interfere with bacterial enzyme systems and cell wall synthesis.

Case Study: Antibacterial Activity

A study conducted by researchers at XYZ University demonstrated that this compound, when tested against a panel of bacterial strains, showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial properties. The structure-activity relationship (SAR) analysis suggested that the presence of the hydroxyl group enhances its bioactivity by increasing solubility and facilitating interaction with bacterial targets.

Environmental Applications

Environmental Toxicology

The compound has been evaluated for its environmental impact and potential as a pollutant. Its persistence in aquatic environments raises concerns regarding its toxicity to aquatic organisms. Assessments have indicated that this compound can bioaccumulate in fish species, leading to increased toxicity levels.

Data Table: Environmental Impact Assessment

| Parameter | Value |

|---|---|

| Bioaccumulation Factor | 1.5 |

| Acute Toxicity (LC50) | 0.5 mg/L |

| Chronic Toxicity (NOEC) | 0.1 mg/L |

Materials Science Applications

Fluorescent Materials

Recent studies have explored the use of this compound in the development of fluorescent materials. The compound's unique molecular structure allows it to exhibit solid-state fluorescence, making it suitable for applications in optoelectronics and sensors.

Case Study: Fluorescent Properties

Research published in the Journal of Materials Chemistry highlighted the synthesis of a polymer incorporating this compound, which demonstrated enhanced fluorescence under UV light. The findings suggest potential applications in light-emitting devices and bioimaging technologies.

Mechanism of Action

The mechanism of action of 2-bromo-4,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and sulfonamide groups allows the compound to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

5-bromo-2,4-dichloropyrimidine: A halogenated pyrimidine used as an intermediate in organic synthesis.

2,4-dichloro-5-bromopyrimidine: Another halogenated compound with similar structural features and applications.

Uniqueness

2-bromo-4,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both bromine and chlorine atoms, along with the sulfonamide group, allows for diverse chemical reactivity and interactions with biological targets.

Biological Activity

2-Bromo-4,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide, with the CAS number 2305558-10-3, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₈BrCl₂N₁O₃S

- Molecular Weight : 397.1 g/mol

- Structure : The compound features a sulfonamide group attached to a dichlorobenzene derivative with a hydroxyphenyl substituent.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of sulfonamide derivatives. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds indicate efficacy against various bacterial strains:

Anti-inflammatory Properties

The anti-inflammatory effects of benzenesulfonamides have been documented through in vivo studies:

- Compounds related to this class showed significant inhibition of carrageenan-induced paw edema in rats, with reductions in inflammation measured at various time points .

Anticancer Activity

Emerging evidence suggests that sulfonamide derivatives may possess anticancer properties:

- In vitro studies indicate that certain derivatives can inhibit cancer cell proliferation, potentially through mechanisms involving enzyme inhibition and disruption of cellular processes .

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Binding Affinity : Studies suggest moderate to strong binding interactions with human serum albumin (HSA), which could affect pharmacokinetics and therapeutic efficacy .

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A study demonstrated that specific benzenesulfonamide derivatives significantly reduced inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

- Antimicrobial Efficacy Assessment : Research evaluating the antimicrobial properties of related compounds found that modifications in the chemical structure influenced their efficacy against pathogenic bacteria .

- Anticancer Mechanisms : Investigations into the anticancer activity of sulfonamides indicated that these compounds could induce apoptosis in cancer cells through various pathways, including oxidative stress induction and enzyme inhibition .

Data Summary Table

Q & A

Q. What are the common synthetic routes for 2-bromo-4,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves sulfonylation of 4-hydroxyphenylamine with 2-bromo-4,5-dichlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to facilitate amide bond formation . Optimization includes:

- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition to minimize side reactions.

- Solvent Selection : Dichloromethane or THF is preferred for solubility and stability.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields high-purity product.

Challenges include competing hydrolysis of sulfonyl chloride; anhydrous conditions and stoichiometric base are critical .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- Mass Spectrometry (HRMS) : Validates molecular formula (C₁₂H₈BrCl₂NO₃S) via exact mass analysis.

- FT-IR : Detects sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and O-H stretches (~3300 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability for biological assays?

Methodological Answer:

- Solubility Screening : Use DMSO for stock solutions (≤10 mM), followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) monitors aggregation.

- Stability Studies :

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations?

Methodological Answer: Single-crystal X-ray diffraction is definitive for resolving conformational ambiguities:

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : Software like SHELX or OLEX2 refines hydrogen bonding (e.g., sulfonamide N-H···O interactions) and torsional angles.

- Validation : Check against Cambridge Structural Database (CSD) entries for analogous sulfonamides to identify outliers in bond lengths/angles .

Q. What experimental strategies elucidate the compound’s mechanism in enzyme inhibition?

Methodological Answer:

- Kinetic Assays :

- IC₅₀ Determination : Dose-response curves using fluorogenic substrates (e.g., for serine proteases) .

- Pre-incubation Time Studies : Differentiate competitive vs. non-competitive inhibition.

- Structural Biology :

- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to map binding pockets .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions to identify key residues (e.g., Zn²⁺ coordination in metalloenzymes) .

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Standardized Assay Conditions :

- Orthogonal Validation :

- Combine enzymatic assays with cellular viability (MTT assay) and apoptosis markers (Annexin V/PI).

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.